![molecular formula C15H16FNO2S B281166 N-ethyl-4-fluoro-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B281166.png)
N-ethyl-4-fluoro-N-(3-methylphenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-4-fluoro-N-(3-methylphenyl)benzenesulfonamide, also known as EFNS, is a chemical compound that has been extensively studied for its potential use in scientific research. EFNS is a sulfonamide derivative that belongs to the class of N-aryl-N-alkylsulfonamides. This compound has gained significant attention due to its unique properties, including its ability to selectively bind to certain receptors and its potential as a therapeutic agent.
Wirkmechanismus
N-ethyl-4-fluoro-N-(3-methylphenyl)benzenesulfonamide exerts its biological effects through a complex mechanism of action that involves the modulation of various neurotransmitter systems. This compound has been shown to bind to the sigma-1 receptor, which plays a key role in regulating dopamine and glutamate neurotransmission. This compound has also been shown to inhibit the reuptake of dopamine, which may contribute to its potential therapeutic effects in certain neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to modulate various neurotransmitter systems, including dopamine, glutamate, and GABA. This compound has also been shown to have potential anti-inflammatory effects and to modulate the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
N-ethyl-4-fluoro-N-(3-methylphenyl)benzenesulfonamide has several advantages as a research tool, including its ability to selectively bind to certain receptors and its potential therapeutic effects in various neurological disorders. However, there are also some limitations to its use in laboratory experiments, including its potential toxicity and the need for careful dosing and administration.
Zukünftige Richtungen
There are several potential future directions for research on N-ethyl-4-fluoro-N-(3-methylphenyl)benzenesulfonamide. One area of interest is the development of more potent and selective this compound analogs that can be used as therapeutic agents. Another area of interest is the investigation of the potential role of this compound in modulating other neurotransmitter systems, such as serotonin and norepinephrine. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic effects in various neurological disorders.
Synthesemethoden
N-ethyl-4-fluoro-N-(3-methylphenyl)benzenesulfonamide can be synthesized through a multi-step process that involves the reaction of 4-fluoro-N-(3-methylphenyl)benzenesulfonamide with ethylamine. The reaction is typically carried out in the presence of a catalyst and under controlled conditions to ensure high yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
N-ethyl-4-fluoro-N-(3-methylphenyl)benzenesulfonamide has been extensively studied for its potential use in scientific research. This compound has been shown to selectively bind to certain receptors, including the sigma-1 receptor and the dopamine transporter. This compound has also been shown to have potential therapeutic effects in various neurological disorders, including Parkinson's disease and schizophrenia.
Eigenschaften
Molekularformel |
C15H16FNO2S |
---|---|
Molekulargewicht |
293.4 g/mol |
IUPAC-Name |
N-ethyl-4-fluoro-N-(3-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C15H16FNO2S/c1-3-17(14-6-4-5-12(2)11-14)20(18,19)15-9-7-13(16)8-10-15/h4-11H,3H2,1-2H3 |
InChI-Schlüssel |
MEKTVUIRTRNHKP-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC(=C1)C)S(=O)(=O)C2=CC=C(C=C2)F |
Kanonische SMILES |
CCN(C1=CC=CC(=C1)C)S(=O)(=O)C2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.